molecular formula C6H8N2O B3181647 4-Ethoxypyridazine CAS No. 98134-74-8

4-Ethoxypyridazine

Cat. No.: B3181647
CAS No.: 98134-74-8
M. Wt: 124.14 g/mol
InChI Key: DIHPWPXPOQOIKS-UHFFFAOYSA-N
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Description

4-Ethoxypyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypyridazine typically involves the reaction of ethyl hydrazine with 1,4-diketones under controlled conditions. The reaction proceeds through cyclization, forming the pyridazine ring with an ethoxy group at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazines and pyridazinones, which have diverse applications in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethoxypyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit certain enzymatic pathways or modulate receptor activity, leading to its observed biological effects. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation .

Comparison with Similar Compounds

  • 2-Ethoxypyridazine
  • 3-Ethoxypyridazine
  • 4-Ethoxypyrimidine
  • 3-Chloro-6-ethoxypyridazine
  • 2-Chloro-4-ethoxypyrimidine

Comparison: 4-Ethoxypyridazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different rates of pyrolysis and varying degrees of biological activity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4-ethoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-9-6-3-4-7-8-5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHPWPXPOQOIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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